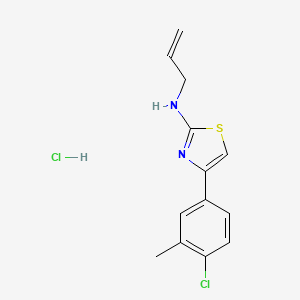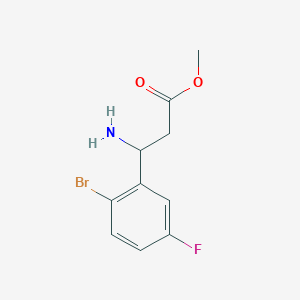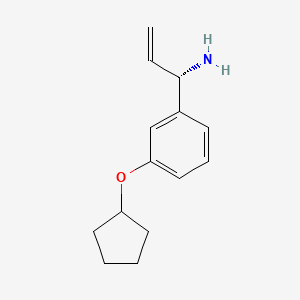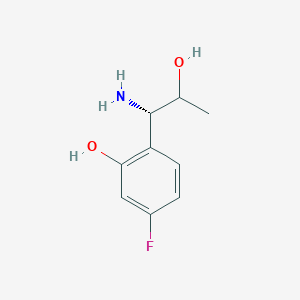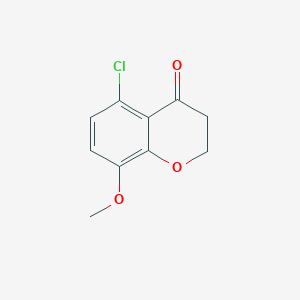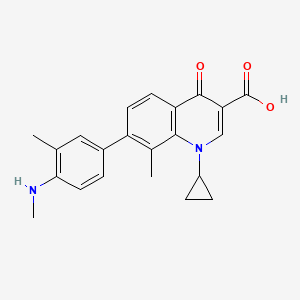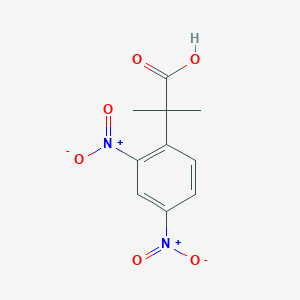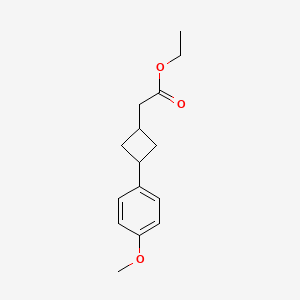![molecular formula C14H9Cl2NO4S2 B13057628 [(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino2,4-dichlorobenzoate](/img/structure/B13057628.png)
[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino2,4-dichlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino2,4-dichlorobenzoate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a thieno[2,3-b]thiopyran ring system, which is fused with a benzoate moiety. The compound’s molecular structure allows it to participate in various chemical reactions, making it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino2,4-dichlorobenzoate typically involves multiple steps, starting with the preparation of the thieno[2,3-b]thiopyran ring system. This can be achieved through cyclization reactions involving sulfur-containing precursors. The subsequent steps involve the introduction of the benzoate moiety through esterification reactions. The reaction conditions often require the use of catalysts, such as Lewis acids, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality. Industrial production also emphasizes the optimization of reaction conditions to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino2,4-dichlorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino2,4-dichlorobenzoate has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used to study enzyme interactions and inhibition. Its ability to undergo various chemical modifications makes it a versatile tool for probing biological systems.
Medicine: The compound has potential applications in drug discovery and development. Its structural features may allow it to interact with specific biological targets, making it a candidate for therapeutic agents.
Industry: In industrial applications, the compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of [(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino2,4-dichlorobenzoate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways. The exact mechanism depends on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino2,4-dichlorobenzoate can be compared with other similar compounds, such as:
- 1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-yl pentanoate
- [(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino 3,4-dichlorobenzoate
- [(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino 3-(trifluoromethyl)benzoate
These compounds share similar core structures but differ in their substituents, leading to variations in their chemical properties and reactivity. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H9Cl2NO4S2 |
|---|---|
Molecular Weight |
390.3 g/mol |
IUPAC Name |
[(E)-(1,1-dioxo-2,3-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C14H9Cl2NO4S2/c15-8-1-2-9(11(16)7-8)13(18)21-17-12-3-5-22-14-10(12)4-6-23(14,19)20/h1-3,5,7H,4,6H2/b17-12+ |
InChI Key |
VJUOSVKGPFUPLZ-SFQUDFHCSA-N |
Isomeric SMILES |
C1CS(=O)(=O)C2=C1/C(=N/OC(=O)C3=C(C=C(C=C3)Cl)Cl)/C=CS2 |
Canonical SMILES |
C1CS(=O)(=O)C2=C1C(=NOC(=O)C3=C(C=C(C=C3)Cl)Cl)C=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



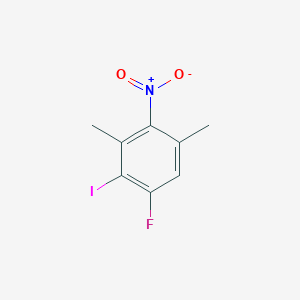
![(Z)-N-(4-chlorophenyl)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]methanecarbohydrazonoylcyanide](/img/structure/B13057567.png)
